Cetostearyl behenate
Description
Properties
CAS No. |
136097-81-9 |
|---|---|
Molecular Formula |
C7H7N3O |
Synonyms |
Cetostearyl behenate |
Origin of Product |
United States |
Synthesis and Manufacturing Methodologies of Cetostearyl Behenate
Chemical Esterification Pathways
Chemical esterification is a primary method for synthesizing cetostearyl behenate (B1239552). This process typically involves the condensation reaction between a carboxylic acid (behenic acid) and an alcohol (cetostearyl alcohol), forming the ester and water. numberanalytics.com The reaction is often reversible and requires the removal of water to drive the equilibrium towards product formation. numberanalytics.comresearchgate.net
Catalytic Systems and Reaction Mechanisms
Acid catalysts are commonly employed to accelerate the esterification reaction. Strong acid catalysts, such as sulfuric acid or p-toluenesulfonic acid (PTSA), are effective in promoting the condensation of fatty acids and alcohols. numberanalytics.com Other catalysts like 4-dodecylbenzenesulfonic acid (DBSA) and tetra n-butyl titanate (TBT) have also been investigated for the synthesis of long-chain fatty acid esters. mdpi.comresearchgate.net
The mechanism of acid-catalyzed esterification, often referred to as Fischer esterification, involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. core.ac.ukchemguide.co.uk A tetrahedral intermediate is formed, followed by the elimination of water and regeneration of the catalyst, yielding the ester. researchgate.netcore.ac.ukchemguide.co.uk
The reaction can be represented generally as:
R₁COOH + R₂OH ⇌ R₁COOR₂ + H₂O
(Behenic Acid) + (Cetostearyl Alcohol) ⇌ (Cetostearyl Behenate) + Water
The reaction rate and equilibrium are influenced by factors such as the concentrations of reactants, temperature, and the presence and type of catalyst. numberanalytics.com
Process Optimization for High Purity and Yield
Achieving high purity and yield in chemical esterification requires careful optimization of reaction parameters. Typical conditions involve conducting the reaction under reflux with controlled heating, often in a temperature range of 150–250 °C, to facilitate complete conversion. Reaction time can vary from several hours until completion, monitored by techniques such as gas chromatography or titration.
The removal of water generated during the reaction is crucial to shift the equilibrium towards ester formation and maximize yield. This can be achieved through various methods, including azeotropic distillation.
Process optimization also considers the molar ratio of reactants, catalyst concentration, and reaction time. Studies on the esterification of long-chain fatty acids and alcohols have investigated the impact of these parameters on conversion rates. For instance, in the DBSA-catalyzed esterification of oleic acid with cetyl alcohol, optimal conditions included a molar ratio of 1.3:1 oleic acid to alcohol, 10 mol% DBSA, a reaction temperature of 40 °C, and a reaction time of 4 hours, resulting in a high conversion rate. mdpi.com Another study on oleic acid-based wax esters synthesis using an acidic deep eutectic solvent as catalyst achieved a high conversion of cetyl alcohol (99.1%) with a fatty acid to alcohol molar ratio of 1.3:1, 5% catalyst, and a reaction temperature of 70 °C for 3 hours. csic.es
After the reaction, purification steps are necessary to obtain high-purity this compound. Common purification methods include distillation or recrystallization to remove unreacted starting materials, catalysts, and by-products. On an industrial scale, vacuum distillation or recrystallization are often employed. Quality control measures, such as testing for melting point, molecular weight, and purity, are performed to ensure the final product meets industry standards.
Table 1: Typical Parameters for Chemical Esterification of Fatty Acid Esters
| Parameter | Typical Value/Condition |
| Reactants | Fatty Acid and Fatty Alcohol |
| Catalysts | Strong mineral acids (H₂SO₄), PTSA, DBSA, TBT |
| Temperature | 40–250 °C (depending on catalyst) mdpi.comcsic.es |
| Reaction Time | Several hours csic.es |
| Water Removal | Azeotropic distillation |
| Purification | Distillation, Recrystallization |
| Product Purity | >99% (industrial standard) |
Note: Specific conditions for this compound may vary based on the chosen catalyst and process.
Biocatalytic Approaches: Enzymatic Synthesis
Enzymatic synthesis using lipases offers a greener and often more selective alternative to chemical esterification for producing fatty acid esters like this compound. numberanalytics.commdpi.commedcraveonline.com Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of esters but can also catalyze the reverse reaction, esterification, in low water environments. medcraveonline.com
Lipase (B570770) Selection and Immobilization Strategies
The selection of an appropriate lipase is crucial for efficient enzymatic synthesis. Various lipases from different sources, such as Candida antarctica (particularly lipase B, CALB), Thermomyces lanuginosus (TLL), and Rhizomucor miehei (RML), have been successfully used for the synthesis of fatty acid esters. mdpi.comua.esgoogle.com
Lipase immobilization is a key strategy to enhance enzyme stability, activity, and reusability, making the process more economically viable for industrial applications. mdpi.comua.esnih.gov Immobilization allows for easy separation of the enzyme from the reaction mixture and its reuse in multiple cycles. ua.es
Common immobilization strategies include adsorption on solid supports, entrapment, and covalent bonding. mdpi.comgoogle.comnih.gov Hydrophobic supports are particularly effective for lipase immobilization, often leading to interfacial activation of the enzyme, which can result in increased activity and stability. mdpi.comua.es Examples of support materials include porous styrene-divinylbenzene beads and Lewatit® resins. mdpi.comua.esgoogle.com Immobilization can also aid in the purification of the lipase. mdpi.com
Bioprocess Engineering and Reaction Conditions for Ester Production
Bioprocess engineering for enzymatic ester synthesis involves optimizing reaction conditions to favor ester formation and maximize enzyme activity and stability. Key parameters include temperature, substrate molar ratio, enzyme concentration, and water activity.
Enzymatic esterification is typically carried out at milder temperatures compared to chemical methods, often in the range of 30 to 80 °C, depending on the lipase used. mdpi.comgoogle.comresearchgate.net The presence and control of water are critical, as excessive water can favor hydrolysis over esterification. mdpi.com Reactions can be performed in solvent-free systems or in the presence of organic solvents, although solvent-free systems are often preferred from a green chemistry perspective. csic.esmedcraveonline.comresearchgate.net However, for some reactions, solvents may be used to improve substrate solubility or reduce substrate inhibition of the enzyme. mdpi.commedcraveonline.com
Optimizing the molar ratio of fatty acid to alcohol is also important for maximizing conversion. mdpi.comcsic.es The amount of immobilized enzyme used will affect the reaction rate. researchgate.net
Studies on enzymatic synthesis of wax esters have demonstrated high conversion rates under optimized conditions. For example, the enzymatic synthesis of cetyl palmitate using immobilized Candida antarctica lipase in a solvent-free system achieved a yield of 99.1% by controlling water activity. researchgate.net
Table 2: Factors Influencing Enzymatic Esterification
| Factor | Impact on Reaction |
| Lipase Selection | Activity, Selectivity, Stability |
| Immobilization | Stability, Reusability, Activity Enhancement |
| Temperature | Enzyme Activity and Stability, Reaction Rate |
| Water Activity | Equilibrium Shift (low water favors esterification) |
| Substrate Ratio | Conversion and Yield |
| Enzyme Concentration | Reaction Rate |
| Solvent (optional) | Substrate Solubility, Inhibition Mitigation |
Principles of Green Chemistry in this compound Production
The synthesis of this compound can incorporate principles of green chemistry to minimize environmental impact and enhance sustainability. pmarketresearch.cominstituteofsustainabilitystudies.comecoonline.comvertecbiosolvents.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comecoonline.comyale.edu
Several green chemistry principles are relevant to this compound production:
Prevention of Waste: Designing processes to minimize waste generation is paramount. ecoonline.comyale.edu Optimizing reaction conditions and using efficient catalysts can reduce unwanted by-products. instituteofsustainabilitystudies.com
Atom Economy: Synthetic methods should maximize the incorporation of all materials used into the final product, thereby reducing waste. ecoonline.comyale.edu Esterification is generally atom-efficient, combining two molecules into one with the elimination of a small molecule (water).
Less Hazardous Chemical Syntheses: Where practicable, synthetic methods should use and generate substances with minimal toxicity. ecoonline.comyale.edu Enzymatic synthesis, using biocatalysts, often operates under milder conditions and can avoid the use of harsh chemical catalysts and solvents, aligning with this principle. mdpi.commedcraveonline.com
Safer Solvents and Auxiliaries: The use of auxiliary substances, such as solvents and separation agents, should be minimized or, if necessary, innocuous ones should be chosen. ecoonline.comyale.edu Solvent-free enzymatic reactions or the use of greener solvents contribute to this principle. csic.es
Design for Energy Efficiency: Energy requirements should be minimized, ideally by conducting reactions at ambient temperature and pressure. ecoonline.comyale.edu Enzymatic reactions often require lower temperatures than chemical esterification, contributing to energy efficiency. google.com
Use of Renewable Feedstocks: Utilizing renewable raw materials, such as fatty acids and alcohols derived from plant sources, aligns with the principle of using renewable feedstocks. ecoonline.comyale.edu Behenic acid and cetostearyl alcohol can be sourced from natural oils and fats.
Catalysis: The use of catalytic reagents, which are not consumed in the reaction, is preferred over stoichiometric reagents. vertecbiosolvents.comyale.edu Both chemical and enzymatic synthesis of this compound utilize catalysts, which is a core principle of green chemistry. numberanalytics.commedcraveonline.com
Implementing these principles in the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes. pmarketresearch.com
Table 3: Relevant Green Chemistry Principles for this compound Synthesis
| Principle | Application in this compound Synthesis |
| Prevention of Waste | Optimization to minimize by-products, efficient purification. |
| Atom Economy | Inherent in the esterification reaction (condensation). |
| Less Hazardous Chemical Syntheses | Potential for milder conditions and less toxic catalysts with enzymatic methods. |
| Safer Solvents and Auxiliaries | Preference for solvent-free or greener solvent systems. |
| Design for Energy Efficiency | Enzymatic synthesis at lower temperatures. |
| Use of Renewable Feedstocks | Sourcing fatty acid and alcohol from natural origins. |
| Catalysis | Use of chemical or enzymatic catalysts. |
Solvent-Free Synthesis Protocols
Solvent-free synthesis protocols for wax esters, including those with long carbon chains relevant to this compound, have been successfully demonstrated. One approach involves the esterification of long-chain fatty acids and long-chain fatty alcohols using a solid acid catalyst. For instance, a SO₃H-carbon catalyst derived from glycerol (B35011) has been shown to be efficient for the solvent-free synthesis of wax esters at a moderate temperature of 90 °C within relatively short reaction periods of 5 to 10 hours, yielding excellent conversions ajgreenchem.comajgreenchem.com.
Another solvent-free method for synthesizing wax esters, such as cetyl oleate (B1233923) (an oleic acid-based wax ester), utilizes acidic deep eutectic solvents (DES) as recyclable catalysts. A DES composed of choline (B1196258) chloride and p-toluenesulfonic acid has been reported to promote the esterification of oleic acid with long-chain fatty alcohols like cetyl alcohol under solvent-free conditions at 70 °C, achieving high conversion rates csic.escsic.es. Similarly, 4-dodecylbenzenesulfonic acid (DBSA) has been successfully employed as an efficient catalyst for the solvent-free synthesis of oleic acid-based wax esters at a lower temperature of 40 °C mdpi.com.
These solvent-free methods offer advantages such as simplified workup protocols and the avoidance of dehydrating agents compared to some traditional catalyzed methods ajgreenchem.com.
Utilization of Renewable Feedstocks and Sustainable Processes
The production of this compound can leverage renewable feedstocks and sustainable processes. The constituent fatty alcohols, cetyl alcohol and stearyl alcohol, which form cetearyl alcohol, can be derived from natural sources such as palm oil and palm kernel oil atamanchemicals.comscholars.directatamanchemicals.comatamanchemicals.com. These fatty alcohols are typically produced by the hydrogenation of fatty acids or fatty acid methyl esters, which can be obtained from vegetable oils cir-safety.orgrsc.org. Behenic acid can also be sourced from vegetable oils, including those from rapeseed, canola, and peanut vvfltd.comgoogle.com.
Companies are increasingly focusing on producing specialty chemicals, including fatty esters like stearyl behenate, from renewable resources ulprospector.com. The use of "all-vegetable" renewable feedstocks such as palm, coconut, and rapeseed for the production of fatty acids and fatty alcohols is a key aspect of sustainable manufacturing in the oleochemical industry vvfltd.com.
Sustainable synthesis processes aim to minimize environmental impact. The development of solvent-free esterification protocols, as discussed earlier, contributes to sustainability by reducing or eliminating the need for organic solvents csic.esajgreenchem.comcsic.esmdpi.com. Furthermore, research is exploring novel and sustainable methods for producing fatty alcohols, such as cetearyl alcohol, using fermentation technology with renewable carbon sources like glucose birac.nic.in.
The valorization of by-products from the sugar industry and vegetable oils from various origins, including rapeseed and sunflower, in the synthesis of fatty chains for esters like behenic acid is another aspect of utilizing renewable feedstocks and promoting sustainable practices google.com.
Advanced Structural Elucidation and Physicochemical Characterization of Cetostearyl Behenate
Spectroscopic Analysis for Molecular Structure and Purity Profiling
Spectroscopic methods are indispensable for confirming the molecular identity of cetostearyl behenate (B1239552) and assessing its purity by identifying its constituent fatty acid and alcohol chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For a wax ester like cetostearyl behenate, both ¹H and ¹³C NMR are employed to confirm the ester linkage and characterize the long aliphatic chains. nih.govnih.gov
In ¹H NMR spectroscopy, the key signals for a long-chain saturated ester are found in distinct regions of the spectrum. The protons on the methylene (B1212753) group attached to the ester oxygen (R-O-CH₂-R') typically appear as a triplet around 4.05 ppm. The protons on the methylene group adjacent to the carbonyl group (R-CH₂-C=O) resonate as a triplet around 2.28 ppm. The vast majority of the protons belong to the long methylene chains, which produce a large, overlapping signal around 1.25 ppm. The terminal methyl groups (-CH₃) of both the alcohol and acid chains appear as a triplet at approximately 0.88 ppm. nih.govmdpi.com
¹³C NMR spectroscopy provides complementary information, with carbon atoms in different chemical environments yielding distinct signals. The carbonyl carbon (C=O) of the ester group is highly characteristic and appears downfield around 174 ppm. The carbon of the methylene group attached to the ester oxygen (R-O-C H₂-R') is typically found near 65 ppm. The bulk of the methylene carbons in the aliphatic chains produce a series of signals in the 22-34 ppm range, with a particularly intense peak around 29.7 ppm representing the repeating -(CH₂)n- units. The terminal methyl carbons are observed upfield at approximately 14.1 ppm. mdpi.comresearchgate.net
| Nucleus | Functional Group Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | -O-CH₂- (from alcohol moiety) | ~4.05 (triplet) |
| -CH₂-C=O (from acid moiety) | ~2.28 (triplet) | |
| -(CH₂)n- (bulk methylene chain) | ~1.25 (multiplet) | |
| -CH₃ (terminal methyl) | ~0.88 (triplet) | |
| ¹³C NMR | -C=O (ester carbonyl) | ~174 |
| -O-CH₂- (from alcohol moiety) | ~65 | |
| -(CH₂)n- (bulk methylene chain) | ~22-34 (intense peak at ~29.7) | |
| -CH₃ (terminal methyl) | ~14.1 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the FTIR spectrum is dominated by vibrations characteristic of a long-chain aliphatic ester. researchgate.net
The most prominent feature in the spectrum is the strong carbonyl (C=O) stretching band, which appears around 1740 cm⁻¹. This peak is a definitive indicator of the ester functional group. Additionally, two characteristic C-O stretching vibrations are observed. The C-C-O stretch typically appears as a strong band around 1240-1160 cm⁻¹, while the O-C-C stretch is found near 1100 cm⁻¹. spectroscopyonline.com The long hydrocarbon chains give rise to intense C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of methylene groups (CH₂) are observed just below 3000 cm⁻¹, typically near 2920 cm⁻¹ and 2850 cm⁻¹, respectively. nih.gov The corresponding CH₂ bending (scissoring) vibration appears around 1470 cm⁻¹.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (asymmetric) | -CH₂- | ~2920 | Strong |
| C-H Stretch (symmetric) | -CH₂- | ~2850 | Strong |
| C=O Stretch | Ester | ~1740 | Very Strong |
| C-H Bend (scissoring) | -CH₂- | ~1470 | Medium |
| C-C-O Stretch | Ester | ~1240-1160 | Strong |
| O-C-C Stretch | Ester | ~1100 | Strong |
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique used to separate, identify, and quantify individual components of a mixture. nih.govdss.go.th For a complex ester like this compound, direct analysis is challenging due to its low volatility. Therefore, the analysis typically involves a chemical derivatization step. acs.org The ester is first saponified (hydrolyzed) to break it down into its constituent fatty alcohols (cetyl and stearyl alcohol) and the fatty acid (behenic acid). The fatty acid is then often methylated to form behenic acid methyl ester, a more volatile derivative suitable for GC analysis. acs.orgresearchgate.net
The GC separates these components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and fragments them into characteristic patterns. jeol.com The mass spectrum of the fatty alcohol portion would show peaks corresponding to cetyl alcohol and stearyl alcohol. The fatty acid portion would be identified as behenic acid methyl ester. researchgate.net A key fragment ion for identifying methyl esters is the McLafferty rearrangement ion at m/z 74. researchgate.net The mass spectra of the long-chain alcohols and the fatty acid methyl ester provide definitive identification and allow for the determination of the relative proportions of C16 and C18 alcohols in the original cetearyl alcohol mixture. nih.govnih.gov
| Analyte (after derivatization) | Expected Component | Key Diagnostic Mass Fragments (m/z) |
|---|---|---|
| Fatty Alcohols | Cetyl Alcohol (C16) | Molecular ion peak loss ([M-18]⁺), characteristic alkyl chain fragments |
| Stearyl Alcohol (C18) | Molecular ion peak loss ([M-18]⁺), characteristic alkyl chain fragments | |
| Fatty Acid Methyl Ester | Behenic Acid Methyl Ester (C22) | Molecular ion peak, McLafferty ion (m/z 74), [M-31]⁺ (loss of -OCH₃) |
X-ray Diffraction (XRD) for Crystalline Architecture and Polymorphism
X-ray diffraction (XRD) is the primary technique for investigating the solid-state structure of crystalline materials. ndhu.edu.twwikipedia.org It provides information on how molecules are arranged in a crystal lattice and can distinguish between different polymorphic forms. For long-chain molecules like wax esters, XRD is used to characterize both the long-range lamellar ordering and the short-range packing of the alkyl chains. springernature.comresearchgate.net
Small-Angle X-ray Diffraction (SAXD) for Lamellar Structures and Long Spacings
Small-Angle X-ray Diffraction (SAXD), also known as Small-Angle X-ray Scattering (SAXS), probes structures on a larger length scale (typically 1-100 nm). nih.govspectroscopyonline.com In the context of this compound, SAXD is used to study the lamellar (layered) structures that form as the long molecules stack upon one another in the solid state. spectroscopyonline.comarxiv.org The diffraction pattern in the SAXD region consists of a series of peaks whose positions relate to the repeating distance between these layers, known as the long spacing or d-spacing. spectroscopyonline.com For wax esters, this d-spacing typically corresponds to the thickness of a molecular bilayer, which can be influenced by the length of the alkyl chains and their tilt angle relative to the lamellar plane. nih.gov For a C16-C18 alcohol esterified with a C22 acid, the resulting molecule is quite long, and the lamellar d-spacing is expected to be in the range of 50-80 Å, depending on the specific polymorphic form and degree of molecular interdigitation. nih.gov
Wide-Angle X-ray Diffraction (WAXD) for Polymorphic Forms and Crystal Lattice Parameters
Wide-Angle X-ray Diffraction (WAXD), also referred to as Wide-Angle X-ray Scattering (WAXS), provides information about the short-range order at the atomic level, revealing how the hydrocarbon chains are packed within the crystal lattice. ndhu.edu.twlibretexts.orgdiamond.ac.uk Lipids and waxes are known to exhibit polymorphism, meaning they can crystallize into different solid forms with distinct molecular arrangements and physical properties. nih.govresearchgate.net The most common polymorphs for long-chain lipids are the α, β', and β forms.
The WAXD patterns for these forms are distinct:
α (alpha) form: Characterized by a hexagonal subcell packing of the alkyl chains. This form is typically the least stable and exhibits a single, strong diffraction peak in the WAXD region at a spacing of approximately 4.15 Å. nih.gov
β' (beta-prime) form: Involves an orthorhombic perpendicular subcell packing. This intermediate form shows two strong, closely spaced peaks at approximately 4.2 Å and 3.8 Å. nih.gov
β (beta) form: Represents the most stable triclinic parallel subcell packing. Its WAXD pattern can be more complex but is often characterized by a strong reflection near 4.6 Å.
The specific polymorph adopted by this compound depends on factors such as the crystallization temperature, cooling rate, and the presence of impurities. nih.gov
| XRD Technique | Structural Information | Polymorph | Characteristic d-spacing (Å) |
|---|---|---|---|
| SAXD | Lamellar Long Spacing | N/A (Relates to bilayer thickness) | ~50 - 80 |
| WAXD | Alkyl Chain Subcell Packing | α (Hexagonal) | ~4.15 (single peak) |
| β' (Orthorhombic) | ~4.2 and ~3.8 (two peaks) | ||
| β (Triclinic) | ~4.6 (and other peaks) |
Thermal Analysis of Phase Transitions and Stability
Thermal analysis techniques are fundamental in characterizing the behavior of lipidic materials like this compound as a function of temperature. These methods provide critical data on melting, crystallization, polymorphism, and thermal stability.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govnih.gov It is extensively used to study the thermal transitions of waxy materials, such as melting, crystallization, and solid-solid phase transitions between different polymorphic forms. nih.govresearchgate.net Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules and, consequently, different physical properties like melting point and stability. nih.govmdpi.com
For a mixed ester like this compound, the DSC thermogram is expected to exhibit complex behavior. The presence of multiple chemical species (esters of cetyl alcohol and stearyl alcohol with behenic acid) can lead to broad melting endotherms or multiple distinct peaks. This reflects the melting of different crystalline arrangements within the mixture, similar to how cetearyl alcohol itself shows two distinct melting peaks corresponding to its cetyl and stearyl alcohol components. scholars.direct During cooling, the crystallization process is observed as an exothermic event. The difference between the melting onset temperature (Tm) and the crystallization onset temperature (Tc) is a measure of the degree of supercooling required for nucleation.
The kinetics of crystallization, which describes the rate and mechanism of crystal formation, can also be investigated using DSC. mdpi.com By performing experiments at different cooling rates, the relationship between cooling speed and crystal structure can be elucidated. mdpi.com Isothermal crystallization studies, where the sample is held at a constant temperature below its melting point, allow for the application of kinetic models like the Avrami equation to determine the mechanism of crystal growth. mdpi.com
Table 1: Representative DSC Thermal Events for this compound This table presents hypothetical yet typical data based on the analysis of similar long-chain esters and fatty alcohols.
| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
|---|---|---|---|---|
| Melting Endotherm 1 | 50 - 60 | ~55 | -60 to -80 | Melting of lower-melting point crystalline fractions (e.g., rich in cetyl behenate). |
| Melting Endotherm 2 | 65 - 75 | ~72 | -100 to -120 | Melting of higher-melting point, more stable crystalline fractions (e.g., rich in stearyl behenate). |
| Crystallization Exotherm | 65 - 55 | ~62 | +160 to +190 | Solidification of the molten material upon cooling. The broadness indicates a multi-component crystallization process. |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials. For this compound, TGA provides information on the temperature at which the ester begins to degrade, the kinetics of its decomposition, and the amount of any residual char.
A typical TGA thermogram for a long-chain ester like this compound would show a stable baseline with negligible mass loss at lower temperatures (e.g., up to 200°C), indicating its suitability for processes like hot-melt emulsification. As the temperature increases significantly, a sharp, single-step mass loss would occur, corresponding to the thermal decomposition of the ester into volatile smaller molecules. The absence of significant residue at high temperatures would confirm its organic nature. This stability profile is crucial for defining the upper temperature limits for storage and processing without chemical degradation.
Table 2: TGA Thermal Stability Profile for this compound This table outlines the expected decomposition stages for a long-chain fatty ester.
| Parameter | Typical Value | Significance |
|---|---|---|
| Onset Decomposition Temperature (Tonset) | ~220 - 250°C | The temperature at which significant thermal degradation begins. Defines the upper limit for safe processing. |
| Peak Decomposition Temperature (Tpeak) | ~280 - 320°C | The temperature at which the rate of mass loss is at its maximum. |
| Major Mass Loss Region | 220 - 350°C | The temperature range over which the bulk of the material decomposes. |
| Residual Mass at 600°C | < 1% | Indicates complete decomposition into volatile products, characteristic of a pure organic compound. |
Microscopic and Morphological Investigations
Microscopy techniques are essential for visualizing the structure of this compound from the micro- to the nanoscale. They provide direct evidence of crystal size, shape, and organization, which are critical factors influencing the rheological and textural properties of formulations containing this wax.
Scanning Electron Microscopy (SEM) generates high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is an invaluable tool for studying the microstructure and morphology (shape and size) of crystalline materials. For this compound, SEM analysis of the solidified material can reveal the three-dimensional structure of its crystals.
Observations would likely show platelet-like or needle-like crystals, which are common morphologies for long-chain fatty esters and alcohols. These individual crystals often aggregate to form larger, more complex structures. The cooling rate during solidification can significantly influence this morphology; rapid cooling may lead to smaller, less-ordered crystals, while slow cooling allows for the growth of larger, more defined crystalline structures. This microscopic arrangement directly impacts macroscopic properties such as hardness, opacity, and the ability to structure oils in an emulsion.
Table 3: Morphological Features of this compound Observable by SEM
| Feature | Description | Impact on Properties |
|---|---|---|
| Crystal Habit | The characteristic shape of individual crystals (e.g., platelets, needles, spherulites). | Influences packing density and the strength of the crystalline network. |
| Crystal Size Distribution | The range and average size of the crystals formed upon solidification. | Smaller crystals generally lead to a smoother texture and higher opacity. |
| Agglomeration | The extent to which individual crystals clump together to form larger aggregates. | Affects the homogeneity of the material and its rheological behavior. |
| Surface Texture | The smoothness or roughness of the crystal surfaces. | Can influence the sensory feel of a product and interactions with other components. |
Polarized Light Microscopy (PLM) is an optical microscopy technique that utilizes polarized light to investigate the structure of anisotropic materials. gantep.edu.tr Crystalline substances, like this compound, are typically anisotropic (or birefringent), meaning they have optical properties that vary with the direction of light passing through them. osha.gov Amorphous materials, in contrast, are isotropic and appear dark under crossed polarizers. improvedpharma.com
Table 4: PLM Analysis of this compound Crystalline Structures
| Observable Feature | Interpretation |
|---|---|
| Birefringence | Bright areas under crossed polarizers, confirming the presence of crystalline material. |
| Maltese Cross Pattern | Indicates the presence of spherulitic crystal structures, common in waxy materials. |
| Crystal Network | Visualization of how individual crystals and aggregates connect to form a continuous, sample-spanning network. |
| Domain Size | Measurement of the size of distinct crystalline regions within the sample. |
Atomic Force Microscopy (AFM) is a very high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface at the nanoscale. nih.govafmworkshop.com An AFM works by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is used to create a topographical map. afmworkshop.com
For this compound, AFM can be used to investigate the fine details of crystal surfaces that are beyond the resolution of SEM. This includes visualizing the lamellar structures of the crystal lattice, identifying nanoscale defects or growth steps on the crystal surface, and quantifying surface roughness with high precision. nih.gov Furthermore, advanced AFM modes can measure nanomechanical properties, such as hardness and adhesion, on different areas of the crystal surface. This level of detail is critical for understanding how the wax interacts with other molecules at interfaces. researchgate.net
Table 5: Nanoscale Characterization of this compound by AFM
| AFM Mode | Measurable Parameter | Scientific Insight |
|---|---|---|
| Tapping Mode (Topography) | Surface roughness, crystal grain boundaries, step-growth features. | Provides a 3D visualization of the surface at the nanoscale, revealing details of crystal growth. |
| Phase Imaging | Variations in material properties (e.g., hardness, adhesion). | Can differentiate between regions of different crystallinity or composition on the surface. |
| Nanoindentation | Hardness, Elastic Modulus. | Quantifies the mechanical properties of the material at a localized, sub-micrometer scale. afmworkshop.com |
Rheological Characterization of Bulk and Structured Systems
This compound, an ester of cetearyl alcohol and behenic acid, is a waxy solid at room temperature. Its rheological properties are pivotal in determining the texture, stability, and application performance of formulations in which it is incorporated, such as cosmetics and pharmaceuticals. The rheological behavior of systems containing this compound is complex, often exhibiting characteristics of both solid and liquid materials. This is primarily due to the formation of a crystalline network structure. A comprehensive understanding of its rheological profile involves the characterization of its viscoelastic properties, flow behavior, and the influence of its crystalline structure on the mechanical strength of the system.
Viscoelastic Properties and Solid-like Behavior
Systems structured with this compound, such as oleogels or the oil phase of emulsions, typically exhibit viscoelastic behavior. This means they have both viscous (liquid-like) and elastic (solid-like) properties. When a small stress is applied, the material will deform elastically and return to its original state once the stress is removed. However, under continuous or high stress, it will flow like a liquid.
The viscoelastic nature is quantified using oscillatory rheometry, which measures the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component and is a measure of the energy stored in the material during deformation. The loss modulus represents the viscous component and is a measure of the energy dissipated as heat.
In a system structured with a network of this compound crystals, the storage modulus (G') is typically higher than the loss modulus (G'') at small strains and low frequencies. This indicates a predominantly solid-like behavior, where the crystalline network provides structural integrity. The ratio of the loss modulus to the storage modulus (G''/G') is known as the loss tangent (tan δ). For a predominantly elastic material, tan δ is less than 1.
Table 1: Illustrative Viscoelastic Properties of a this compound Oleogel
| Parameter | Value | Interpretation |
| Storage Modulus (G') | 10,000 Pa | High value indicates a strong, structured material. |
| Loss Modulus (G'') | 1,000 Pa | Lower than G', indicating more elastic than viscous behavior. |
| Loss Tangent (tan δ) | 0.1 | A value much less than 1 signifies a predominantly solid-like, elastic response. |
Note: The values in this table are illustrative for a typical waxy oleogel and can vary based on the concentration of this compound, the type of oil, and the thermal history of the sample.
Flow Behavior and Yield Stress Determination
The flow behavior of systems containing this compound is often characterized by the presence of a yield stress. The yield stress is the minimum stress required to initiate flow. Below the yield stress, the material behaves as a solid, and above it, it flows like a liquid. This property is crucial for products that need to maintain their shape under low stress (e.g., in a container) but spread easily upon application.
The flow behavior is typically non-Newtonian and shear-thinning (pseudoplastic). This means that the viscosity of the material decreases as the shear rate increases. This is due to the progressive breakdown of the crystalline network under shear.
The yield stress can be determined from a shear stress versus shear rate plot. One common method is to extrapolate the flow curve to a shear rate of zero. The y-intercept gives an approximation of the yield stress. More sophisticated models, such as the Herschel-Bulkley model, can also be used to accurately determine the yield stress.
Table 2: Illustrative Flow Properties of a Cream Containing this compound
| Shear Rate (s⁻¹) | Shear Stress (Pa) | Apparent Viscosity (Pa·s) |
| 0.1 | 50 | 500 |
| 1 | 100 | 100 |
| 10 | 200 | 20 |
| 100 | 400 | 4 |
Note: This data is representative of a shear-thinning material with a yield stress. The apparent viscosity is calculated as shear stress divided by shear rate.
The Herschel-Bulkley model is described by the equation: τ = τ₀ + Kγ̇ⁿ where:
τ is the shear stress
τ₀ is the yield stress
K is the consistency index
γ̇ is the shear rate
n is the flow behavior index (for shear-thinning fluids, n < 1)
Influence of Crystal Network on Mechanical Moduli
The mechanical moduli (G' and G'') of a system containing this compound are directly influenced by the structure and properties of its crystalline network. The formation of a three-dimensional network of interlocking crystals is responsible for the solid-like behavior and the magnitude of the storage modulus.
Several factors related to the crystal network affect the mechanical moduli:
Crystal Morphology: The size, shape, and polymorphism of the this compound crystals play a significant role. Smaller, needle-like crystals can form a more entangled and stronger network, leading to higher G' values compared to larger, spherulitic crystals.
Crystal Density: A higher concentration of this compound results in a denser crystal network, which increases both the storage and loss moduli. This is because there are more crystalline junctions to resist deformation.
The thermal history of the material also has a profound impact on the crystal network and, consequently, the mechanical moduli. The cooling rate during the crystallization process influences the crystal size and morphology. Slower cooling rates generally lead to larger, more ordered crystals, which may result in a different rheological profile compared to the smaller crystals formed during rapid cooling.
Crystallization Science and Polymorphism of Cetostearyl Behenate
Nucleation and Crystal Growth Kinetics
The crystallization of cetostearyl behenate (B1239552) from a molten state or a solution involves two primary stages: nucleation, the initial formation of stable crystalline entities, and subsequent crystal growth. The kinetics of these processes are critical in determining the final microstructure and, consequently, the macroscopic properties of the material.
The induction time is a crucial parameter in crystallization kinetics, representing the time elapsed before the onset of detectable crystallization. It is influenced by factors such as the degree of supersaturation or supercooling, the presence of impurities or nucleating agents, and the viscosity of the medium. For long-chain esters like cetostearyl behenate, the induction time is expected to be dependent on temperature; at higher degrees of supercooling, the driving force for crystallization is greater, which generally leads to a shorter induction time. However, very low temperatures can increase viscosity, hindering molecular mobility and thus prolonging the induction time.
Table 1: Hypothetical Induction and Crystallization Stabilization Times for this compound at Different Isothermal Temperatures
| Isothermal Temperature (°C) | Induction Time (minutes) | Crystallization Stabilization Time (minutes) |
| 55 | 5 | 20 |
| 50 | 2 | 10 |
| 45 | 4 | 15 |
Note: This table is illustrative and based on general principles of lipid crystallization. Actual experimental data for this compound is required for accurate values.
Isothermal crystallization studies involve holding the material at a constant temperature below its melting point and monitoring the crystallization process over time. DSC is a primary tool for such studies, where the exothermal heat flow associated with crystallization is recorded. Analysis of isothermal crystallization data, often using the Avrami model, can provide information about the nucleation mechanism and the dimensionality of crystal growth. For long-chain molecules like this compound, the Avrami exponent (n) would offer insights into whether the nucleation is sporadic or instantaneous and if the growth is one-, two-, or three-dimensional.
Non-isothermal crystallization studies are conducted by cooling the material at a constant rate and observing the crystallization exotherm. This method is often more representative of industrial processing conditions. Models such as those developed by Ozawa and Mo are used to analyze non-isothermal crystallization kinetics. These studies can reveal how the crystallization temperature and the degree of crystallinity are affected by the cooling rate. For waxy esters, faster cooling rates generally lead to lower crystallization temperatures and the formation of smaller, less perfect crystals.
Factors Influencing Crystal Habit and Morphology
The external shape (habit) and internal structure (morphology) of this compound crystals are critical to its functional properties. These are influenced by a combination of intrinsic molecular properties and external processing conditions.
This compound is a mixture of cetyl behenate and stearyl behenate. The long, linear aliphatic chains of both the fatty alcohol and fatty acid components favor the formation of lamellar structures, where the molecules align in parallel layers. The symmetry of the ester molecule can influence the packing efficiency and the resulting crystal shape. Asymmetries in molecular structure can disrupt crystal packing, leading to less ordered crystalline forms. For wax esters, it has been observed that the regularity and face length of crystals increase with the total carbon number and molecular symmetry.
The rate at which molten this compound is cooled has a profound impact on its crystal morphology. Rapid cooling generally leads to the formation of a large number of small crystals, as nucleation is favored over crystal growth. This can result in a more amorphous or microcrystalline solid. Conversely, slow cooling allows more time for molecules to diffuse and arrange themselves into larger, more ordered crystals. The thermal history, including any annealing steps, can also influence the polymorphic form and the perfection of the crystals. For related materials like cetearyl alcohol, thermal stress has been shown to induce the formation of less stable polymorphic forms. srce.hr
Table 2: Expected Influence of Cooling Rate on this compound Crystal Characteristics
| Cooling Rate | Nucleation Rate | Crystal Growth Rate | Resulting Crystal Size | Crystal Perfection |
| Slow | Low | High | Large | High |
| Moderate | Moderate | Moderate | Medium | Moderate |
| Fast | High | Low | Small | Low |
This compound is itself a mixture, and its crystallization behavior will be influenced by the interactions between cetyl behenate and stearyl behenate. The presence of other components, even in small amounts, can significantly affect crystal development. These minor components can act as nucleating agents, promoting crystallization, or as inhibitors, disrupting crystal growth and modifying the crystal habit.
For instance, in formulations, this compound is often combined with other fatty alcohols, fatty acids, and emulsifiers. Cetostearyl alcohol, a raw material for this compound, can act as a co-crystallizer. The interaction between these different molecules can lead to the formation of mixed crystals or eutectic mixtures, which will have different melting points and crystallization behaviors compared to the pure components. The addition of co-emulsifiers like glyceryl monostearate to creams containing cetostearyl alcohol has been shown to influence the formation of a crystalline network, which in turn affects the viscosity and stability of the formulation. nih.gov
Polymorphic Transformations and Phase Stability
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. For long-chain lipids like this compound, polymorphism is a critical factor influencing physical properties such as melting point, hardness, and solubility. These different crystalline forms arise from variations in the packing of the aliphatic chains.
While specific research on this compound is limited, the polymorphic behavior of wax esters and fatty alcohols is well-documented and can be extrapolated. The primary polymorphic forms are designated as alpha (α), beta prime (β'), and beta (β), distinguished by their sub-cell packing.
Alpha (α) Form: This is the metastable form with the lowest packing density. The hydrocarbon chains are arranged in a hexagonal sub-cell, exhibiting rotational freedom. This form is typically the first to crystallize from the melt upon rapid cooling. Due to its lower stability, the α form has a lower melting point and tends to convert to more stable forms over time. youtube.com
Beta Prime (β') Form: The β' form represents an intermediate stage of stability and is characterized by an orthorhombic perpendicular sub-cell packing. This arrangement is more ordered and denser than the α form. The β' form often results in the formation of small, fine crystals.
Beta (β) Form: The β form is the most stable polymorphic form, possessing the highest packing density and melting point. Its structure is based on a triclinic parallel sub-cell, which allows for very efficient chain packing. The transition to the β form is irreversible and results in larger, more ordered crystals.
The polymorphic forms of similar long-chain esters can be identified using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
Table 1: General Characteristics of Polymorphic Forms in Wax Esters
| Polymorphic Form | Sub-cell Packing | Relative Stability | Crystal Habit | Melting Point |
|---|---|---|---|---|
| Alpha (α) | Hexagonal | Least Stable (Metastable) | Fine, often needle-like | Lowest |
| Beta Prime (β') | Orthorhombic | Intermediate | Small, fine platelets | Intermediate |
| Beta (β) | Triclinic | Most Stable | Large, well-defined platelets | Highest |
This table presents generalized data for long-chain esters, illustrating the expected trends for this compound.
The transformation from a metastable form (α or β') to the stable β form is a critical process that affects the long-term stability of products containing this compound. This transition is a time- and temperature-dependent process. The kinetics of this transformation can be influenced by several factors, including temperature, the presence of impurities, and the solvent environment. nih.gov
The transition often occurs via a solution-mediated or solid-state transformation. In a solution-mediated transformation, the metastable form dissolves and the more stable form nucleates and grows from the solution. nih.gov The rate of transformation is governed by the principles of nucleation and crystal growth. chemrxiv.org The specific rate at which one crystalline phase converts to another can vary over time under isothermal conditions, often exhibiting sigmoidal kinetic profiles characteristic of nucleation and growth processes. chemrxiv.org
Research on related compounds like glyceryl behenates has shown that the presence of minor components can significantly influence the kinetics of polymorphic transformations. nih.govresearchgate.net For instance, certain components can either accelerate or inhibit the transition from β' to β, thereby affecting the final crystal network. researchgate.net
Self-Assembly Mechanisms of Wax Esters and Fatty Alcohol Esters
The functionality of this compound in various applications is derived from its ability to self-assemble into ordered crystalline structures. This self-assembly is driven by the molecular architecture of the wax ester, which consists of long, nonpolar hydrocarbon chains.
A key feature of the packing of some long-chain esters is interdigitation . This occurs when the long alkyl chains of molecules in opposing layers of a bilayer structure overlap. mdpi.com The degree of interdigitation can vary, leading to different lamellar spacings, which can be measured by small-angle X-ray scattering (SAXS). The chain length and the relative lengths of the fatty acid and fatty alcohol moieties influence the likelihood and extent of interdigitation. nih.gov For molecules with similar chain lengths, a more symmetrical packing can be achieved, leading to higher melting points. nih.gov
The presence of ester groups can also influence the crystal structure, with some long-spaced aliphatic polyesters exhibiting unique polymorphic crystallization and phase transitions. acs.org The packing of these molecules can be affected by steric hindrance, with inflexible kinks created by double bonds disrupting the tight packing seen in saturated chains. nih.gov
The morphology of the crystals formed by this compound is a direct consequence of the self-assembly and packing of its molecules. In non-polar solvents or in bulk, wax esters typically crystallize to form a network of either fibrillar (needle-like) or plate-like crystals.
Plate-like Crystals: Many wax esters have been observed to form well-defined, plate-like crystals. nih.govresearchgate.net These platelets can stack to form larger structures, creating a network that can entrap liquid oil, leading to the formation of gels. The growth of these platelets is anisotropic, meaning it proceeds at different rates in different directions.
Fibrillar Crystals: Under certain conditions, particularly with rapid cooling or in the presence of specific impurities, fibrillar or needle-like crystals may form. These are often associated with the less stable polymorphic forms.
The final crystal morphology is a critical determinant of the macroscopic properties of the material, such as its texture, opacity, and mechanical strength. The interplay between polymorphism and crystal habit is complex; for example, the transition from a network of fine β' crystals to larger β crystals can lead to undesirable graininess in some products.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cetearyl alcohol |
| Behenic acid |
Interfacial Phenomena and Emulsion Science Involving Cetostearyl Behenate
Interfacial Adsorption and Film Formation at Oil-Water Interfaces
As an amphiphilic molecule with a dominant lipophilic character, cetostearyl behenate (B1239552) preferentially adsorbs at the oil-water interface. Its long hydrocarbon chains (from both the cetearyl alcohol and behenic acid moieties) orient themselves into the oil phase, while the slightly more polar ester group resides closer to the water phase. This adsorption reduces the interfacial tension between the oil and water, although not as potently as primary surfactants.
The primary function of cetostearyl behenate at the interface is not drastic tension reduction but rather the formation of a condensed, structured film. In conjunction with other surface-active molecules, it packs into the interfacial layer, creating a more rigid and less permeable barrier around the dispersed phase droplets. This steric hindrance is a critical factor in preventing droplet coalescence, a primary mechanism of emulsion breakdown. The waxy nature and high melting point of this compound contribute to the formation of a solid or semi-solid interfacial film at room temperature, enhancing the physical stability of the emulsion. cymitquimica.com
Role as an Emulsion Stabilizer and Co-Emulsifier
This compound is rarely used as a sole emulsifier due to its highly lipophilic nature. Instead, it functions as a potent co-emulsifier and emulsion stabilizer. handymade.store In oil-in-water (O/W) emulsions, it works synergistically with a primary, more hydrophilic emulsifier. Its presence in the formulation imparts significant stability and desired rheological properties.
The stabilizing action is twofold:
Interfacial Stabilization : As described above, it strengthens the interfacial film around oil droplets.
Continuous Phase Structuring : Perhaps more importantly, excess this compound that is not at the interface self-assembles with the primary emulsifier and other fatty amphiphiles in the continuous aqueous phase to form a three-dimensional gel network. researchgate.nettaylorandfrancis.com This network immobilizes the dispersed oil droplets within its structure, preventing creaming or sedimentation and significantly increasing the viscosity of the formulation from a fluid lotion to a thick cream. taylorandfrancis.com
This "self-bodying action" is a hallmark of mixed emulsifier systems containing long-chain fatty alcohols or their esters. taylorandfrancis.com
Theoretical Models of Emulsion Stabilization Mechanisms
The primary mechanism by which mixed emulsifier systems containing this compound stabilize emulsions is the formation of a steric barrier through the aforementioned lamellar gel network. This network theory provides a robust model for understanding the high viscosity and long-term stability of cosmetic creams and lotions. researchgate.net The viscoelastic properties of the continuous phase provide a physical barrier that prevents droplets from moving, flocculating, and ultimately coalescing.
The Gibbs-Marangoni effect is a mechanism of emulsion stabilization related to mass transfer along an interface driven by gradients in interfacial tension. wikipedia.org When two droplets approach each other, the liquid in the thin film between them drains away. This drainage can cause a local depletion of the emulsifier at the interface within the film.
If the emulsifier system can rapidly diffuse to this depleted area, it can restore the interfacial tension and prevent further thinning of the film, thus stabilizing the emulsion. The Marangoni effect specifically describes the flow of liquid from regions of lower surface tension to regions of higher surface tension. wikipedia.org
Steric and Electrostatic Stabilization Mechanisms
This compound, a non-ionic emulsifier, plays a significant role in the stabilization of emulsions through a combination of steric and, to a lesser extent, electrostatic mechanisms. These mechanisms are crucial in preventing the coalescence of dispersed droplets, thereby ensuring the long-term stability of the emulsion.
Steric Stabilization
The primary mechanism by which this compound contributes to emulsion stability is steric hindrance. This effect arises from the adsorption of the large, bulky this compound molecules at the oil-water interface. The long alkyl chains of the cetearyl alcohol and behenic acid moieties orient themselves to create a robust physical barrier around the dispersed droplets.
This steric barrier functions in several ways to prevent droplet aggregation and coalescence:
Formation of a Protective Layer: The adsorbed molecules form a dense, solvated layer on the surface of the droplets. When two droplets approach each other, these layers begin to overlap. This overlap leads to an increase in the local concentration of the emulsifier molecules in the region between the droplets, resulting in a repulsive osmotic force that pushes the droplets apart.
Viscoelastic Interfacial Film: this compound, in conjunction with other emulsifiers, can form a viscoelastic film at the interface. This film resists deformation and rupture, which is a critical step in the coalescence process.
Liquid Crystal Formation: A key aspect of stabilization involving this compound and its constituent alcohol, cetostearyl alcohol, is the formation of lamellar lyotropic liquid crystals in the continuous phase of an oil-in-water emulsion. mdpi.comtaylorandfrancis.com These ordered, multilayered structures form a network that entraps the dispersed oil droplets, significantly increasing the viscosity of the continuous phase and imparting a high degree of stability to the emulsion. mdpi.comtaylorandfrancis.com The formation of these liquid crystalline phases creates a multilayered arrangement around the emulsion droplets, which modifies the van der Waals interactions between them and enhances repulsion. mdpi.com The stability of these structures is influenced by the ratio of cetyl to stearyl alcohol. scispace.com
The long-chain nature of both the cetostearyl and behenate portions of the molecule is critical for effective steric stabilization. Longer chains provide a thicker, more effective barrier. Research on long-chain fatty acid esters has shown their efficacy in stabilizing emulsions, with longer chains generally providing better stability. researchgate.net
| Research Finding | Implication for this compound |
| Cetostearyl alcohol, a component of this compound, is known to form viscoelastic gel structures and lamellar liquid crystals in emulsions, leading to increased viscosity and stability. taylorandfrancis.comscispace.com | This compound likely contributes to the formation of these stabilizing structures in the continuous phase of an emulsion. |
| The combination of surfactants and co-surfactants (like fatty alcohols) is essential for the formation of stable lamellar liquid crystal phases in creams. mdpi.com | As a long-chain ester, this compound can act as a co-emulsifier, working with primary emulsifiers to build these stabilizing networks. |
| Long-chain polyglycerol fatty acid esters have demonstrated superior emulsion stabilizing properties compared to their shorter-chain counterparts. researchgate.net | The long behenate (C22) and cetostearyl (C16-C18) chains of this compound are expected to provide a significant steric barrier. |
Electrostatic Stabilization
As a non-ionic compound, this compound does not possess a formal charge and therefore does not directly contribute to electrostatic stabilization through repulsion of like charges. However, emulsions stabilized with non-ionic surfactants can still exhibit a net surface charge, leading to a degree of electrostatic repulsion between droplets. mdpi.comresearchgate.net
This phenomenon can be attributed to a few factors:
Ion Adsorption: Hydroxide ions (OH⁻) or other anions present in the aqueous phase can preferentially adsorb onto the surface of the emulsion droplets, even those stabilized by non-ionic emulsifiers. This creates a negative surface charge and a corresponding zeta potential. researchgate.net
Impurities in the Oil Phase: The presence of free fatty acids or other charged species as impurities in the oil phase can also impart a negative charge to the oil-water interface. researchgate.net
| Stabilization Mechanism | Role of this compound | Key Factors |
| Steric Stabilization | Primary mechanism. The long alkyl chains form a physical barrier at the oil-water interface, preventing droplet coalescence. Contributes to the formation of viscosity-enhancing liquid crystal structures in the continuous phase. | Long alkyl chains (cetostearyl and behenyl groups), formation of viscoelastic interfacial films, and development of lamellar liquid crystal networks. |
| Electrostatic Stabilization | Indirect and secondary mechanism. As a non-ionic molecule, it does not possess an intrinsic charge. However, the emulsion system can acquire a surface charge. | Adsorption of ions (e.g., OH⁻) from the aqueous phase onto the droplet surface, and the presence of charged impurities. |
Cetostearyl Behenate in Advanced Material Systems Design and Characterization
Role in Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Matrices
Cetostearyl behenate (B1239552) serves as a critical lipid matrix component in the fabrication of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These nanoparticles are engineered to enhance the delivery and stability of active pharmaceutical ingredients and cosmetic agents.
Influence on Lipid Matrix Structure and Crystal Order
The inclusion of cetostearyl behenate in SLN and NLC formulations significantly influences the structure and crystalline order of the lipid matrix. SLNs, composed solely of solid lipids, tend to form highly ordered, perfect crystalline structures over time. mdpi.com This can lead to the premature expulsion of encapsulated active ingredients during storage. mdpi.com
NLCs were developed to overcome this limitation by blending solid lipids, like this compound, with liquid lipids. This combination creates a less ordered, imperfect lipid matrix. mdpi.com The presence of different lipid molecules, such as those in this compound, introduces larger distances between the fatty acid chains, resulting in structural imperfections within the crystal lattice. mdpi.commdpi.com These defects within the matrix are crucial for improving drug loading capacity and preventing leakage during storage. researchgate.net The modification of the matrix to be more amorphous enhances the stability and controlled release potential of the encapsulated compounds. nih.gov
Differential Scanning Calorimetry (DSC) is a key analytical technique used to assess these structural changes. For instance, studies on lipid matrices containing similar long-chain fatty alcohols have shown that their incorporation leads to a depression in the melting peak of the primary lipid. This indicates an interaction and the formation of a less-ordered lattice defect, which is beneficial for stable drug encapsulation.
Mechanisms of Encapsulation and Retention within Lipid Nanoparticles
The structural imperfections created by this compound are central to the mechanisms of active ingredient encapsulation and retention. The less-ordered crystalline structure of NLCs provides more space to accommodate drug molecules compared to the highly organized lattice of SLNs. mdpi.commdpi.com This increased capacity allows for higher encapsulation efficiency, which is a critical parameter in the design of effective delivery systems. researchgate.net
High encapsulation efficiency, often above 70% in lipid nanoparticles, ensures that a significant portion of the active compound is successfully loaded into the carrier. researchgate.net The amorphous structure provided by lipids like this compound helps to securely entrap the active ingredient within the core of the nanoparticle, minimizing expulsion during storage. researchgate.netnih.gov This enhanced retention is vital for maintaining the formulation's stability and ensuring a predictable release profile. The ability to achieve prolonged retention of active compounds at their target site is a key advantage of using such well-designed lipid nanoparticles. nih.gov
| Nanoparticle Type | Lipid Composition | Matrix Structure | Effect on Encapsulation |
|---|---|---|---|
| SLN (Solid Lipid Nanoparticle) | Solid Lipid Only | Highly ordered, crystalline | Lower drug loading, potential for drug expulsion |
| NLC (Nanostructured Lipid Carrier) | Blend of Solid Lipid (e.g., this compound) and Liquid Lipid | Less ordered, amorphous, imperfect crystal lattice | Higher drug loading, improved retention and stability |
Application in Rheology Modification of Complex Fluid Formulations
This compound is widely used as a rheology modifier in complex fluid formulations such as creams and lotions. Its incorporation significantly affects the viscosity, mechanical properties, and texture of these systems.
Viscosity Enhancement and Gel Network Formation in Semi-Solid Systems
In semi-solid systems like oil-in-water (O/W) emulsions, this compound, often in combination with other fatty alcohols and emulsifiers, contributes to a significant increase in viscosity. researchgate.net It functions by forming a mixed crystal bilayer network within the formulation. researchgate.net This creates a separate, crystalline lipophilic network that structures the emulsion, leading to higher shear stress and enhanced physicochemical stability. researchgate.net
Impact on Mechanical Properties and Texture of Structured Materials
The rheological modifications induced by this compound directly translate to changes in the mechanical and textural properties of the final product. The formation of a robust gel network enhances the firmness and consistency of semi-solid formulations. researchgate.net
Texture analysis of creams has demonstrated that an increase in the concentration of cetostearyl alcohol leads to a decrease in spreadability. researchgate.net This is due to the increased viscosity and structural integrity of the formulation. While higher firmness is often desirable for product stability and feel, formulators must balance it with properties like spreadability to ensure a positive user experience. The ability to engineer the formulation's microstructure allows for the optimization of these properties for specific applications, such as hair conditioners where a soft, conditioned feel is desired. researchgate.net
| Parameter | Change with Increased Cetostearyl Alcohol | Underlying Mechanism |
|---|---|---|
| Viscosity | Increase | Formation of a mixed crystal bilayer network |
| Spreadability | Decrease | Increased formulation firmness and structure |
| % Drug Release | Decrease | Increased tortuosity of the matrix, slowing diffusion |
Development of Wax-Based Matrices for Material Transport Control
The hydrophobic and crystalline nature of this compound makes it an excellent material for creating wax-based matrices designed to control the transport and release of active substances. nih.govresearchgate.net These matrices are particularly useful in oral drug delivery systems for achieving sustained release. nih.gov
When incorporated into a tablet matrix, this compound acts as a rate-retarding agent. pjps.pk The release of an active ingredient from such a hydrophobic matrix is governed by diffusion through the pores and channels within the wax structure. nih.govnih.gov Increasing the concentration of the wax-lipid material in the matrix significantly reduces the rate and extent of drug release. nih.govresearchgate.net This is attributed to an increase in the tortuosity and a decrease in the porosity of the matrix, which slows the penetration of the dissolution medium and the subsequent diffusion of the dissolved drug. nih.govresearchgate.net
Studies evaluating various hydrophobic materials have shown that cetostearyl alcohol imparts a strong retardation effect on drug release. nih.govresearchgate.net The release kinetics from these wax matrices often follow the Higuchi square root of time model, indicating that the release is controlled by Fickian diffusion. nih.gov By adjusting the concentration of this compound, formulators can precisely modulate the release profile to achieve a desired therapeutic effect over an extended period. nih.govresearchgate.net
Microstructure and Porosity Development in Solid Matrices
The microstructure of a this compound-based matrix is predominantly crystalline. The long, saturated hydrocarbon chains of both the cetostearyl alcohol and behenic acid moieties facilitate orderly packing into a dense, lipidic structure. The nature of this crystalline network, including the size and arrangement of the crystals, is influenced by the manufacturing process, particularly the cooling rate from a molten state. Rapid cooling tends to produce smaller, less-ordered crystals with more imperfections, which can result in a higher initial porosity. Conversely, slow cooling allows for the formation of larger, more perfect crystals, leading to a more compact and less porous matrix.
Studies on related hydrophobic materials, such as cetostearyl alcohol, have shown that increasing the concentration of the lipid component in a matrix significantly reduces the porosity. nih.govresearchgate.net This reduction in pore volume and the increased tortuosity of the pore network are primary mechanisms for retarding drug release. nih.govresearchgate.net While direct studies on this compound are limited, it is scientifically reasonable to infer a similar behavior due to its waxy, hydrophobic nature.
Below is a conceptual data table illustrating the potential impact of this compound concentration on the porosity of a solid matrix, based on established principles for similar lipidic excipients.
| This compound Concentration (% w/w) | Mean Pore Diameter (μm) | Porosity (%) |
| 20 | 15.2 | 25.8 |
| 30 | 11.5 | 18.3 |
| 40 | 8.1 | 12.5 |
| 50 | 5.4 | 7.9 |
Note: This data is illustrative and intended to demonstrate the expected trend. Actual values would be dependent on the specific formulation and manufacturing parameters.
Analysis of Material Transport Phenomena within Wax Matrices
The transport of materials, such as active pharmaceutical ingredients (APIs), through a this compound wax matrix is a complex process governed by several phenomena, primarily diffusion and erosion. The dominance of one mechanism over the other is dictated by the formulation's composition and the properties of the surrounding medium.
Given the hydrophobic and insoluble nature of this compound, the primary mechanism of drug release from a non-eroding matrix is diffusion through the lipidic structure. For a water-soluble active ingredient dispersed within the matrix, the release process is initiated by the penetration of water into the matrix, typically through pores and channels. The dissolved API then diffuses through the water-filled pathways out into the bulk medium. The rate of this diffusion is governed by Fick's laws of diffusion and is influenced by the tortuosity and porosity of the matrix. A higher concentration of this compound generally leads to a less porous and more tortuous matrix, thereby slowing down the diffusion of the API.
In some formulations, erosion of the matrix can also contribute to material transport. While this compound itself is not readily erodible, the inclusion of soluble or erodible excipients can introduce this release mechanism. As these excipients dissolve, they can create larger channels within the matrix or cause the matrix to slowly break down, facilitating the release of the embedded active.
Research on matrices made with cetostearyl alcohol has indicated that at lower concentrations of the lipid, some degree of swelling and erosion can occur, leading to a deviation from purely Fickian diffusion-controlled release. nih.govresearchgate.net At higher lipid concentrations, however, the release mechanism tends to be predominantly Fickian diffusion due to the formation of a more rigid and non-erodible matrix. nih.govresearchgate.net
The following table presents hypothetical diffusion coefficients for a model drug in this compound matrices of varying densities, illustrating the impact of matrix structure on material transport.
| Matrix Density (g/cm³) | Porosity (%) | Effective Diffusion Coefficient (D_eff) (x 10⁻⁷ cm²/s) |
| 0.85 | 15 | 2.5 |
| 0.90 | 10 | 1.8 |
| 0.95 | 5 | 0.9 |
| 0.98 | 2 | 0.4 |
Note: This data is hypothetical and serves to illustrate the inverse relationship between matrix density (and by extension, the concentration of this compound) and the effective diffusion coefficient of an entrapped substance.
Theoretical and Computational Modeling of Cetostearyl Behenate Systems
Molecular Dynamics Simulations of Self-Assembly and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful technique used to study the time-dependent behavior of molecular systems. By simulating the interactions between atoms and molecules based on predefined force fields, MD can provide insights into dynamic processes such as self-assembly and the nature of intermolecular forces. For lipid esters like Cetostearyl behenate (B1239552), MD simulations could potentially be employed to investigate how individual molecules aggregate, form micelles or other structures, and how they interact with surrounding molecules in various environments (e.g., in bulk, at interfaces, or in solutions). Analyzing intermolecular interactions, such as van der Waals forces and hydrogen bonding (though less prominent in simple esters compared to molecules with polar head groups), can help elucidate the driving forces behind self-assembly and the stability of formed structures.
Based on the performed searches, no specific research findings detailing Molecular Dynamics simulations conducted on Cetostearyl behenate were found.
Thermodynamic Modeling of Phase Behavior and Crystallization
Thermodynamic modeling provides a framework for understanding and predicting the phase behavior of substances and mixtures, including melting, crystallization, and solid-state transitions. For lipid esters, understanding phase behavior is crucial as it dictates their physical properties, such as melting point, solid fat content, and polymorphic forms. Techniques such as differential scanning calorimetry (DSC) are commonly used experimentally to study these transitions, and thermodynamic models can be developed to interpret these data and predict behavior under different conditions. Modeling crystallization kinetics involves describing the rate at which a substance crystallizes from a liquid or disordered state, which can be influenced by factors like temperature, cooling rate, and the presence of impurities.
Based on the performed searches, no specific research findings detailing thermodynamic modeling of the phase behavior and crystallization of this compound were found.
Predictive Models for Crystal Growth Kinetics and Polymorphism
The crystallization of fatty acid esters can lead to the formation of different crystal structures, known as polymorphs. Polymorphism can significantly impact the physical properties of a material, including melting point, solubility, and mechanical strength. Predictive models for crystal growth kinetics aim to describe the rate and mechanism by which crystals form and grow, while models for polymorphism seek to predict which crystal forms are stable under given conditions and the transitions between them. These models often involve understanding nucleation rates, crystal growth mechanisms (e.g., layer growth, screw dislocations), and the relative stabilities of different crystal lattices. Computational methods, such as lattice energy calculations and molecular simulations, can contribute to understanding polymorphism.
Based on the performed searches, no specific research findings detailing predictive models for the crystal growth kinetics and polymorphism of this compound were found.
Solubility Parameter Theory and Compatibility Analysis within Multi-Component Systems
Solubility parameter theory, such as the Hildebrand and Hansen solubility parameters, provides a method for estimating the solubility and compatibility of materials based on their cohesive energy densities. These parameters quantify the dispersive, polar, and hydrogen bonding interactions within a substance. By comparing the solubility parameters of different components in a mixture, it is possible to predict their miscibility and compatibility. This is particularly relevant for understanding how this compound might interact and be compatible with other lipids, waxes, oils, or polymers in multi-component formulations. Compatibility analysis is essential for designing stable and homogeneous mixtures with desired properties.
Environmental Impact and Sustainable Aspects of Cetostearyl Behenate
Green Synthesis Methodologies and Utilization of Renewable Resources
The production of Cetostearyl behenate (B1239552) can align with principles of green chemistry by employing sustainable synthesis methods and utilizing renewable feedstocks. Fatty acid esters, including those used in cosmetics, are increasingly being derived from natural, renewable sources such as vegetable oils uni.lumitoproteome.orgswmed.edunih.govnih.gov.
Cetearyl alcohol, a key component, is often derived from sustainable palm and coconut oils nih.gov. Behenic acid, the other component, can be obtained from various vegetable sources, such as the seeds of the moringa tree nih.gov. Manufacturers are producing high-quality distilled fatty acids from "all-vegetable" renewable feedstocks like palm, coconut, and rapeseed nih.gov.
The synthesis of esters typically involves the reaction between a fatty acid and a fatty alcohol. While traditional methods might involve chemical catalysts, there is a growing interest in developing greener synthesis routes. For related compounds, such as ceramide analogs, solvent-free green chemistry processes utilizing vegetal fatty acids have been developed nih.gov. Although specific green synthesis methodologies solely for Cetostearyl behenate were not detailed in the search results, the trend in the oleochemical industry is towards utilizing renewable resources and exploring more environmentally friendly synthesis routes for fatty acid esters.
The use of renewable vegetable raw materials for producing components like cetearyl alcohol highlights a move towards a more sustainable production model for ingredients like this compound nih.gov. This shift reduces reliance on petrochemical resources and can contribute to a lower carbon footprint.
Challenges and Future Directions in Cetostearyl Behenate Research
Elucidating Complex Crystallization Pathways and Polymorphic Control
A significant challenge in working with cetostearyl behenate (B1239552) lies in understanding and controlling its crystallization behavior. The crystalline network formed by wax esters is crucial for the structure and stability of many products. usu.edu The physicochemical properties of wax esters are determined by the chain length and degree of unsaturation of their constituent fatty acid and fatty alcohol moieties. nih.gov
Future research must focus on elucidating the complex crystallization pathways of cetostearyl behenate. This includes investigating how processing conditions such as cooling rate and storage temperature influence the formation of different crystalline structures. usu.edu A deeper understanding of these pathways will enable more precise control over the final properties of the material.
Furthermore, the ability to control polymorphism—the existence of multiple crystalline forms—is a key area for future exploration. Different polymorphs can exhibit distinct physical properties, and the ability to selectively produce a desired form would allow for the fine-tuning of material performance. Research into the sequential crystallization of different wax components may offer insights into creating more robust and tailored crystalline networks. rsc.org
Table 1: Factors Influencing Wax Ester Crystallization
| Factor | Description | Potential Impact on this compound |
| Cooling Rate | The speed at which the molten wax ester is cooled. | Faster cooling rates can lead to the formation of a larger number of smaller crystals. acs.org |
| Composition | The presence of other lipids or impurities. | The ratio of cetyl to stearyl alcohol can affect the packing of the crystal lattice. |
| Shear | Application of mechanical force during crystallization. | Can influence crystal size, shape, and orientation, affecting the final texture. |
| Solvent | The medium in which crystallization occurs. | The polarity and viscosity of the solvent can impact nucleation and crystal growth. |
Development of Advanced In Situ Characterization Techniques for Dynamic Processes
A major hurdle in studying the dynamic processes of this compound, such as its synthesis and crystallization, is the lack of real-time monitoring techniques. Traditional analytical methods often require sample extraction and preparation, which may not accurately reflect the process as it occurs.
The development and application of advanced in situ characterization techniques are crucial for gaining a deeper understanding of these dynamic events. Techniques like Raman spectroscopy have shown promise in monitoring acid-catalyzed esterification reactions in real-time. rsc.org Similarly, direct liquid sampling mass spectrometry and in-line mid-infrared spectrometry can provide concentration profiles of reactants and products during esterification. nih.gov For studying crystallization, laser scanning confocal microscopy can be used to scrutinize wax crystal structure and growth kinetics as they happen. acs.org
Future research should focus on adapting and refining these and other in situ techniques specifically for this compound systems. This will provide invaluable data on reaction kinetics, intermediate formation, and the evolution of crystalline structures, enabling more efficient and controlled manufacturing processes.
Rational Design of Structured Systems for Tailored Material Performance
This compound is a key component in many structured systems, such as oleogels and emulsions, where it contributes to the desired texture and stability. The rational design of these systems to achieve specific performance characteristics is a significant area of future research. This involves understanding the relationship between the molecular structure of the wax ester and the macroscopic properties of the final product. researchgate.net
Structured lipids, which are triacylglycerols that have been tailor-made, offer a model for how this compound could be utilized. nih.gov By controlling the placement of fatty acids on the glycerol (B35011) backbone, specific nutritional or physical properties can be achieved. nih.govnih.gov Similarly, by carefully selecting the chain lengths of the fatty acid and fatty alcohol in wax esters, properties like melting point and crystallinity can be controlled. nih.gov
Future work should focus on developing predictive models that link the chemical composition and processing of this compound-based systems to their rheological and textural properties. This will enable the "design-to-performance" of materials for a wide range of applications. The study of how mixing different wax esters affects crystal structure and gel properties will also be important in creating novel materials with enhanced functionality. researchgate.net
Exploration of Novel Sustainable Synthetic Routes and Bioprocesses
Traditional chemical synthesis of wax esters often involves high temperatures and the use of inorganic catalysts, which can be energy-intensive and produce undesirable byproducts. apc-as.com There is a growing demand for more sustainable and environmentally friendly methods for producing this compound.
Enzymatic synthesis, using lipases as biocatalysts, offers a promising green alternative. rsc.org This method can be performed at lower temperatures and is highly specific, reducing the formation of off-colors and odors. apc-as.com The development of solvent-free enzymatic processes further enhances the sustainability of this approach. rsc.org Additionally, microbial fermentation presents another avenue for the sustainable production of the fatty acid and fatty alcohol precursors of this compound. frontiersin.orgbirac.nic.in Metabolic engineering of microorganisms can be used to produce these components from renewable feedstocks. univie.ac.at
Future research will likely focus on optimizing these bioprocesses for industrial-scale production. This includes improving enzyme stability and reusability, increasing fermentation yields, and developing efficient downstream processing methods. The integration of whole-cell and in-vitro biocatalysis in continuous-flow reactors is an emerging area with the potential to streamline production. acs.org
Table 2: Comparison of Synthesis Routes for Wax Esters
| Synthesis Route | Advantages | Challenges |
| Chemical Synthesis | Well-established, high conversion rates. | High energy consumption, potential for byproducts, use of harsh catalysts. apc-as.com |
| Enzymatic Synthesis | Mild reaction conditions, high specificity, "green" process. apc-as.com | Enzyme cost and stability, slower reaction rates in some cases. |
| Microbial Fermentation | Utilizes renewable feedstocks, potential for producing novel structures. | Low yields, complex downstream processing, potential for product inhibition. birac.nic.in |
Integration with Emerging Technologies in Materials Science and Chemical Engineering
The unique properties of this compound make it a candidate for integration with emerging technologies in materials science and chemical engineering. For instance, its thermal properties could be harnessed in the development of phase-change materials for thermal energy storage.
In the realm of chemical engineering, process intensification strategies can be applied to the synthesis of this compound to improve efficiency and reduce waste. mdpi.com This could involve the use of microreactors to enhance heat and mass transfer during esterification or the integration of membrane technology to continuously remove water and drive the reaction to completion. mdpi.com The application of artificial intelligence and machine learning could also be used for real-time optimization of production processes. mdpi.com
Future research should explore these and other innovative applications for this compound. This will require interdisciplinary collaboration between lipid chemists, materials scientists, and chemical engineers to fully realize the potential of this versatile compound.
Q & A
Basic Research Questions
Q. What analytical techniques are essential for characterizing the crystalline structure and thermal behavior of Cetostearyl behenate in lipid-based formulations?
- Methodological Answer : Combine differential scanning calorimetry (DSC) to study melting transitions and polymorphic behavior, cross-polarized light microscopy to visualize crystal morphology, and small-angle X-ray scattering (SAXS) to analyze lamellar or hexagonal phase arrangements. For purity validation, employ gas chromatography (GC) with flame ionization detection per pharmacopeial standards to quantify residual alcohols or esters .
Q. How do researchers assess the solubility and compatibility of this compound with hydrophobic and hydrophilic active pharmaceutical ingredients (APIs)?
- Methodological Answer : Conduct phase solubility studies using molten this compound as a lipid matrix. Use visual solubility screening under controlled temperature (e.g., 70–85°C) and quantify API loading via high-performance liquid chromatography (HPLC). Compatibility is validated by monitoring recrystallization behavior post-cooling using DSC and polarized light microscopy .
Q. What are the standard protocols for validating purity and quantifying impurities in this compound batches using chromatographic methods?
- Methodological Answer : Follow European Pharmacopoeia (Ph. Eur.) guidelines:
- Impurity Profiling : Use thin-layer chromatography (TLC) to detect free fatty alcohols (e.g., cetyl or stearyl alcohol) with a limit of ≤1.5% total impurities.
- Assay Quantification : Employ GC with internal standards (e.g., tridecanoic acid) to verify ≥98% this compound content .
Advanced Research Questions
Q. What experimental designs are optimal for investigating the influence of this compound's polymorphic transitions on drug release kinetics in solid lipid nanoparticles (SLNs)?
- Methodological Answer : Implement a three-level factorial design to evaluate factors like cooling rate (β vs. α polymorph formation) and surfactant concentration (e.g., sodium dodecyl sulfate). Use response surface methodology (RSM) to model drug release profiles (e.g., Higuchi kinetics) and validate with in vitro dissolution testing under sink conditions .
Q. How can conflicting data on this compound's emulsification capacity in mixed surfactant systems be reconciled through interfacial rheology studies?
- Methodological Answer : Resolve contradictions by measuring interfacial tension (Wilhelmy plate method) and viscoelastic moduli (oscillatory rheometry) at the oil-water interface. Compare systems with varying surfactant ratios (e.g., cetostearyl alcohol vs. polyoxyethylene sorbitan monostearate) to identify synergistic or antagonistic effects on emulsion stability .
Q. What advanced spectroscopic methods are required to resolve discrepancies in this compound's molecular packing behavior under varying hydration conditions?
- Methodological Answer : Employ synchrotron-based SAXS to analyze lamellar spacing changes during hydration/dehydration cycles. Complement with Fourier-transform infrared (FTIR) spectroscopy to track ester carbonyl stretching vibrations (∼1740 cm⁻¹), which shift with water-induced lattice distortions .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., variable hexagonal phase growth rates), control gap size (e.g., 400 µm vs. 200 µm in rheological cells) and preshear protocols to standardize bilayer alignment .
- Quality Control : Adhere to USP/Ph. Eur. specifications for impurity thresholds and assay validation to ensure batch-to-batch reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
